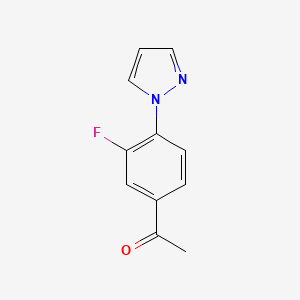

3'-Fluoro-4'-(1-pyrazolyl)acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYFXUVQFYDULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2C=CC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651431 | |

| Record name | 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152964-31-2 | |

| Record name | 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1152964-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Fluoro-4'-(1-pyrazolyl)acetophenone: A Key Building Block in Modern Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone (CAS No. 1152964-31-2), a pivotal intermediate in the development of next-generation therapeutics.

Introduction: The Strategic Importance of Fluorinated Pyrazole Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic moieties into molecular scaffolds is a cornerstone of modern drug design. The title compound, this compound, exemplifies this approach, merging the unique electronic properties of a fluorinated phenyl ring with the versatile binding capabilities of a pyrazole substituent. This combination imparts favorable pharmacokinetic and pharmacodynamic properties to parent molecules, making this acetophenone derivative a highly sought-after intermediate in the synthesis of bioactive compounds.

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its applications in drug discovery, with a particular focus on its role as a precursor to kinase inhibitors.[1]

Physicochemical Properties and Structural Elucidation

CAS Number: 1152964-31-2 Molecular Formula: C₁₁H₉FN₂O Molecular Weight: 204.20 g/mol

The structural architecture of this compound, featuring an acetyl group meta to the fluorine and para to the pyrazole ring, presents a unique electronic and steric environment. This arrangement is crucial for its reactivity and its ability to engage in specific interactions within the binding pockets of biological targets.

Table 1: Physicochemical and Spectroscopic Data Summary

| Property | Value |

| CAS Number | 1152964-31-2 |

| Molecular Formula | C₁₁H₉FN₂O |

| Molecular Weight | 204.20 |

| Appearance | Off-white to pale yellow solid |

| Storage | Room temperature, dry conditions |

Note: Specific experimental data such as melting point, boiling point, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) are not extensively available in public literature, highlighting the specialized nature of this compound. The data presented for related compounds in the following sections serve as a predictive guide.

Synthesis of this compound: A Mechanistic Perspective

The most logical and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the activation of the aromatic ring by the electron-withdrawing acetyl group and the inherent reactivity of halogenated precursors.

Conceptual Synthesis Pathway: Nucleophilic Aromatic Substitution

The reaction proceeds by the displacement of a suitable leaving group, typically a halogen, from the 4-position of a 3'-fluoroacetophenone derivative by the pyrazole nucleophile. The fluorine atom at the 3'-position, while also a halogen, is less activated towards substitution compared to a halogen at the 4-position (para to the activating acetyl group). 3',4'-Difluoroacetophenone or 3'-Fluoro-4'-bromoacetophenone are logical starting materials.

Caption: Proposed synthesis of this compound via SNAr.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methodologies for similar transformations and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of 3',4'-difluoroacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the acetyl protons, and the aromatic and pyrazole ring protons. The fluorine atom at the 3'-position will cause characteristic splitting patterns for the adjacent aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display resonances for the carbonyl carbon, the methyl carbon of the acetyl group, and the carbons of the aromatic and pyrazole rings. The carbon atoms of the fluorinated aromatic ring will exhibit coupling with the ¹⁹F nucleus, resulting in doublet signals with characteristic C-F coupling constants.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound lies in its role as a versatile building block for the synthesis of complex heterocyclic compounds with therapeutic potential.[1] Its structure is particularly amenable to further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

A significant application is in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole moiety is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site of the enzyme. The fluorinated phenyl group can enhance binding affinity and modulate physicochemical properties such as lipophilicity and metabolic stability.

Caption: General workflow for developing kinase inhibitors from the title compound.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for aromatic ketones and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For precursors like 3'-fluoro-4'-bromo-acetophenone, hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2] Similar precautions should be taken for the title compound.

Conclusion and Future Outlook

This compound is a strategically important building block in contemporary medicinal chemistry. Its synthesis via nucleophilic aromatic substitution provides a reliable route to this valuable intermediate. The presence of both a fluorine atom and a pyrazole moiety in a single scaffold offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, particularly in the competitive field of kinase inhibitor development. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed intermediates like this compound is set to increase, paving the way for the discovery of new and more effective medicines.

References

- Chemical Safety Data Sheet for 3-FLUORO-4-BROMO-ACETOPHENONE. (2025). ChemicalBook.

- MySkinRecipes. (n.d.). This compound.

- Fisher Scientific. (2024).

- MySkinRecipes. (n.d.). This compound.

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2023).

- Cole-Parmer. (n.d.).

Sources

A Technical Guide to 3'-Fluoro-4'-(1-pyrazolyl)acetophenone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone (CAS No. 1152967-31-2), a heterocyclic ketone of significant interest to the pharmaceutical and agrochemical research sectors. We delve into its core physicochemical properties, propose a detailed and robust protocol for its synthesis via copper-catalyzed N-arylation, and provide a predictive analysis of its spectroscopic characteristics for analytical confirmation. Furthermore, this guide explores the compound's chemical reactivity, highlighting its utility as a versatile intermediate for creating diverse molecular scaffolds. Its applications in medicinal chemistry, particularly as a precursor to kinase inhibitors and other bioactive molecules, are discussed, underscoring the strategic importance of its fluorinated pyrazole-phenyl structure. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting.

Section 1: Introduction to a Key Medicinal Chemistry Scaffold

This compound is a synthetic organic compound that has emerged as a valuable building block in drug discovery and development. Its molecular architecture is distinguished by three key features: an acetophenone core, a fluorine substituent, and an N-linked pyrazole ring. This unique combination of functional groups makes it a highly strategic precursor for complex molecule synthesis.

The inclusion of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity by altering its electronic properties and lipophilicity.[1] The pyrazole moiety is a common feature in many biologically active compounds, known to participate in hydrogen bonding and other key interactions with protein targets.[1] Consequently, this compound serves as a critical intermediate for synthesizing a range of pyrazole-containing bioactive molecules, enabling researchers to optimize drug potency and metabolic profiles.[1]

Section 2: Core Physicochemical Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethanone | [2] |

| Synonyms | This compound | [2] |

| CAS Number | 1152964-31-2 | [1][2][3] |

| Molecular Formula | C₁₁H₉FN₂O | [1][2] |

| Molecular Weight | 204.20 g/mol | [1][2] |

| Physical State | Predicted to be a solid at room temperature | N/A |

| Melting Point | Data not publicly available. Related acetophenones exhibit a wide range. | N/A |

| Boiling Point | 327.9 ± 32.0 °C (Predicted) | [2] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [2] |

| MDL Number | MFCD11136849 | [1][2] |

Section 3: Synthesis and Purification

The synthesis of this compound is not widely detailed in standard literature. However, a highly effective and logical approach is the copper-catalyzed N-arylation of pyrazole, a variant of the Ullmann condensation reaction. This method is well-suited for forming C-N bonds between aryl halides and nitrogen heterocycles.[4][5] The proposed starting material, 3'-Fluoro-4'-iodoacetophenone, is chosen over the bromo- or chloro-analogs due to the higher reactivity of the carbon-iodine bond in this type of cross-coupling reaction.[6]

Diagram: Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Copper-Catalyzed N-Arylation

-

Rationale: This protocol utilizes a copper(I) iodide catalyst in conjunction with a diamine ligand. The ligand accelerates the reaction and improves solubility, while a robust inorganic base is required to deprotonate the pyrazole, activating it as a nucleophile.[4] Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and ability to dissolve the ionic intermediates.

-

Step-by-Step Methodology:

-

Preparation: To a dry, oven-baked reaction flask, add 3'-Fluoro-4'-iodoacetophenone (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the copper(I) catalyst.

-

Reagent Addition: Through the septum, add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M. Then, add N,N'-dimethylethylenediamine (TMEDA, 0.2 eq) as the ligand via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 110-120 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 8-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to afford the pure this compound.

-

Section 4: Spectroscopic and Analytical Characterization

| Analysis | Predicted Data and Interpretation |

| ¹H NMR | Methyl Protons (COCH₃): A singlet at ~2.6 ppm. Aromatic Protons: Three signals in the 7.5-8.2 ppm range. Expect complex splitting patterns (doublet of doublets) due to ³J(H-H), ⁴J(H-H), and J(H-F) couplings. Pyrazole Protons: Three distinct signals for the pyrazole ring protons, likely between 6.5 and 8.0 ppm. |

| ¹³C NMR | Carbonyl (C=O): ~196 ppm. Methyl (CH₃): ~27 ppm. Aromatic/Pyrazole Carbons: Multiple signals between 110-160 ppm. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹J(C-F) ~250 Hz), and adjacent carbons will show smaller two- and three-bond couplings. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring. |

| Mass Spec. | (ESI+): Expected [M+H]⁺ peak at m/z = 205.08. |

| IR Spec. | C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹. C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region. Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region. |

Section 5: Chemical Reactivity and Derivatization Potential

This compound is a versatile intermediate primarily due to the reactivity of its acetyl group. This functionality serves as a synthetic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the construction of more complex molecular architectures.

Diagram: Derivatization Pathways

Sources

- 1. 3’-Fluoro-4’-(1-pyrazolyl)acetophenone [myskinrecipes.com]

- 2. 3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone | 1152964-31-2 [chemicalbook.com]

- 3. 1152964-31-2|this compound|BLD Pharm [bldpharm.com]

- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3'-Fluoro-4'-(1-pyrazolyl)acetophenone: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone, a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique structural features, combining a fluorinated acetophenone core with a pyrazole moiety, render it an invaluable precursor for the synthesis of a new generation of targeted therapeutics. This document delves into the strategic importance of this molecule, detailing its synthesis, chemical properties, and critical role in the development of potent kinase inhibitors. Through a blend of theoretical insights and practical methodologies, this guide serves as an essential resource for researchers engaged in the design and synthesis of novel drug candidates.

Introduction: The Strategic Importance of Fluorinated Pyrazoles in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the pyrazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in various biological interactions.[2][3] The convergence of these two motifs in this compound creates a molecule with significant potential for the development of targeted therapies, particularly in oncology and inflammatory diseases.[4] Its structure is amenable to selective modifications, providing a versatile platform for optimizing the potency and pharmacokinetic profiles of drug leads.[4]

Molecular Structure and Physicochemical Properties

This compound is a substituted acetophenone with a molecular formula of C₁₁H₉FN₂O and a molecular weight of 204.20 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1152964-31-2 | ChemicalBook |

| Molecular Formula | C₁₁H₉FN₂O | ChemicalBook |

| Molecular Weight | 204.20 g/mol | ChemicalBook |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction. The electron-withdrawing nature of the acetyl group activates the para-position of the fluorine atom for substitution by the pyrazole nucleophile.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methodologies for similar nucleophilic aromatic substitution reactions involving fluoroaromatic compounds and N-heterocycles.

Materials:

-

3',4'-Difluoroacetophenone

-

Pyrazole

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',4'-difluoroacetophenone (1.0 eq), pyrazole (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF or DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 3',4'-difluoroacetophenone.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a commonly used base for such reactions, as it is effective in deprotonating the pyrazole, making it a more potent nucleophile. Cesium carbonate can be used for less reactive substrates.

-

Solvent: Polar aprotic solvents like DMF and DMSO are ideal as they can dissolve the reactants and effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazole anion.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the aromatic substitution reaction.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.6 ppm), and distinct aromatic and pyrazole protons with characteristic splitting patterns due to H-H and H-F coupling. |

| ¹³C NMR | Resonances for the carbonyl carbon (~196 ppm), acetyl methyl carbon, and distinct signals for the aromatic and pyrazole carbons. The carbon attached to the fluorine will show a large C-F coupling constant.[5] |

| Mass Spectrometry (MS) | A molecular ion peak [M]+ at m/z 204.20, corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch around 1680 cm⁻¹. |

Applications in Drug Discovery: A Precursor to Potent Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy.[2] The pyrazole moiety often serves as a hinge-binding motif, while the substituted phenyl ring can be further functionalized to achieve selectivity and potency.

Case Study: Synthesis of AMG 337, a Selective c-Met Inhibitor

A prominent example of the utility of this compound is in the synthesis of AMG 337, a potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[6][7][8][9][10] Dysregulation of c-Met signaling is implicated in the progression of various cancers.[6][10]

Caption: Role of the title compound in AMG 337 synthesis.

The synthesis of AMG 337 involves a multi-step sequence where the acetyl group of this compound is transformed and elaborated to construct the complex triazolopyridine core of the final drug molecule.[6][7]

Representative Biological Activity of Pyrazole-Based Kinase Inhibitors

The versatility of the pyrazole scaffold allows for the development of inhibitors against a wide range of kinases.

Table 3: Examples of Pyrazole-Based Kinase Inhibitors and their Biological Activity

| Kinase Target | Compound Type | IC₅₀ (nM) | Reference |

| p38 MAP Kinase | Pyrazole-based urea | - | [11] |

| p38 MAP Kinase | Diaryl pyrazole | - | [12][13] |

| Akt1 | Pyrazole-based | 61 | [2] |

| Aurora A/B | Pyrazolyl benzimidazole | 28.9 (A), 2.2 (B) | [2] |

| EGFR, c-Met | Quinazoline derivatives | - | - |

| BRAF | Triarylimidazole with pyrazole | - | - |

Conclusion

This compound stands out as a strategically important building block in the field of drug discovery. Its synthesis, while requiring careful optimization, is achievable through established chemical transformations. The inherent properties of this molecule, particularly its potential for facile diversification, make it a valuable starting point for the development of novel kinase inhibitors and other targeted therapies. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to leverage this versatile intermediate in their quest for new and effective medicines.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Available at: [Link]

-

4 - The Royal Society of Chemistry. Available at: [Link]

- US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents.

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. Available at: [Link]

- CN1154637C - Method for producing substituted pyrazoles - Google Patents.

-

Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. Available at: [Link]

-

Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed. Available at: [Link]

- US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors - Google Patents.

-

Synthesis of 3,4-difluoroacetophenone - PrepChem.com. Available at: [Link]

-

Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF - ResearchGate. Available at: [Link]

-

Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same - Googleapis.com. Available at: [Link]

-

Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[2][3][14]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET With High Unbound Target Coverage and Robust In Vivo Antitumor Activity - PubMed. Available at: [Link]

-

Pyrazole derivatives, their production and use - European Patent Office - EP 0411507 A1 - Googleapis.com. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives - Semantic Scholar. Available at: [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

Discovery of ( R )-6-(1-(8-Fluoro-6-(1-methyl-1 H -pyrazol-4-yl)-[2][3][14]triazolo[4,3- a ]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5 - ResearchGate. Available at: [Link]

-

Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF - ResearchGate. Available at: [Link]

-

4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem. Available at: [Link]

-

3-Chloro-4-fluoroacetophenone - the NIST WebBook. Available at: [Link]

-

6-(1-(8-Fluoro-6-(1-methyl‑1H‑pyrazol-4-yl)-[2][3][14]triazolo[4,3‑a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)‑one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity - ACS Figshare. Available at: [Link]

-

This compound - MySkinRecipes. Available at: [Link]

-

Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - PubMed Central. Available at: [Link]

-

In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed. Available at: [Link]

-

o-Fluoroacetophenone - the NIST WebBook. Available at: [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3’-Fluoro-4’-(1-pyrazolyl)acetophenone [myskinrecipes.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Collection - Discovery of (R)â6-(1-(8-Fluoro-6-(1-methylâ1Hâpyrazol-4-yl)-[1,2,4]triazolo[4,3âa]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)âone (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 9. Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

3'-Fluoro-4'-(1-pyrazolyl)acetophenone synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone

Executive Summary

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, which combines a fluorinated phenyl ring, a ketone, and a pyrazole moiety, makes it a valuable precursor for synthesizing a wide range of biologically active molecules, including potential anti-inflammatory or analgesic agents.[1][2] The strategic placement of the fluorine atom and the pyrazole ring can enhance metabolic stability, binding affinity, and cell membrane permeability of derivative compounds.[2] This guide provides a detailed examination of the principal synthetic pathways for this compound, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. It is intended for researchers, chemists, and professionals in the field of drug development, offering not just protocols but also the underlying mechanistic principles and practical insights required for successful synthesis.

Introduction: Significance in Medicinal Chemistry

Fluorinated organic compounds are of paramount interest in pharmaceutical development due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding interactions. Pyrazole derivatives are also a cornerstone of medicinal chemistry, found in numerous approved drugs like the anti-inflammatory celecoxib.[3][4] The combination of these motifs in this compound creates a versatile scaffold for library synthesis and the development of novel therapeutic agents. This guide details the most robust and scientifically sound methods for its preparation.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals two primary disconnection points at the Carbon-Nitrogen (C-N) bond between the phenyl ring and the pyrazole. This leads to two highly convergent and industrially viable synthetic strategies.

-

Pathway A: Nucleophilic Aromatic Substitution (SNAr) : This approach utilizes a highly activated aryl fluoride, 3',4'-difluoroacetophenone, where the fluorine at the C4 position is rendered electrophilic by the strong electron-withdrawing effect of the para-acetyl group. Pyrazole, acting as a nucleophile, displaces the fluoride.

-

Pathway B: Buchwald-Hartwig Amination : This powerful cross-coupling reaction forms the C-N bond by reacting a 3'-fluoro-4'-haloacetophenone with pyrazole in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6]

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is often preferred for its operational simplicity and the avoidance of precious metal catalysts. The reaction's success hinges on the electronic activation of the aryl halide.

Mechanistic Principles

Nucleophilic aromatic substitution is a classical transformation that typically proceeds via a two-step addition-elimination mechanism.[7][8]

-

Nucleophilic Attack : The pyrazole anion, generated in situ by a base, attacks the electron-deficient carbon atom (C4) bearing the fluorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Aromatization : The aromaticity of the ring is restored by the expulsion of the fluoride leaving group, yielding the final product.

The rate of this reaction is significantly enhanced by the presence of the para-acetyl group, which stabilizes the negative charge of the Meisenheimer intermediate through resonance. The use of a polar aprotic solvent (e.g., DMSO, DMF) is crucial as it solvates the cation of the base, thereby increasing the nucleophilicity of the pyrazole anion.

Detailed Experimental Protocol

Step-by-Step Methodology:

-

Reactor Setup : To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',4'-difluoroacetophenone (1.0 eq), pyrazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition : Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution : Heat the reaction mixture to 110 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Quenching and Extraction : Cool the mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous phase three times with ethyl acetate.

-

Washing and Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Process Parameters

| Parameter | Value / Condition | Rationale |

| Starting Material | 3',4'-Difluoroacetophenone | C4-Fluorine is activated by the para-acetyl group. |

| Nucleophile | Pyrazole | Forms the desired heterocyclic ring. |

| Base | K₂CO₃, Cs₂CO₃, or NaH | Deprotonates pyrazole to form the active nucleophile. |

| Solvent | DMSO, DMF | Polar aprotic solvent stabilizes intermediates and enhances reaction rate.[9] |

| Temperature | 100 - 120 °C | Provides sufficient thermal energy to overcome the activation barrier. |

| Stoichiometry | Pyrazole (1.1-1.5 eq) | A slight excess ensures complete consumption of the limiting reagent. |

Pathway B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely adopted method for constructing C-N bonds.[10][11] It offers broad substrate scope and functional group tolerance, making it an excellent alternative if the SNAr pathway is inefficient.[5]

Mechanistic Principles

This reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[12]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the 3'-fluoro-4'-haloacetophenone, forming a Pd(II) complex.

-

Ligand Exchange/Amine Coordination : The pyrazole coordinates to the palladium center, typically displacing a ligand.

-

Deprotonation : A base deprotonates the coordinated pyrazole, forming a palladium-amido complex.

-

Reductive Elimination : The final C-N bond is formed as the product is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are known to stabilize the palladium catalyst and accelerate the rate-limiting reductive elimination step.[10]

Detailed Experimental Protocol

Step-by-Step Methodology:

-

Reactor Setup : In a glovebox, charge an oven-dried Schlenk tube with 3'-fluoro-4'-bromoacetophenone (1.0 eq), pyrazole (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Solvent Addition : Add anhydrous toluene or dioxane via syringe.

-

Reaction Execution : Seal the tube and heat the mixture to 100 °C with vigorous stirring.

-

Monitoring : Monitor the reaction by HPLC or GC-MS until completion (typically 6-24 hours).

-

Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Purification : Concentrate the filtrate and purify the residue by flash column chromatography as described in the SNAr protocol.

Process Parameters

| Parameter | Value / Condition | Rationale |

| Starting Material | 3'-Fluoro-4'-bromoacetophenone | Aryl bromides are common and reactive coupling partners. Iodides, chlorides, and triflates are also viable.[11] |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Palladium source for the catalytic cycle. |

| Ligand | XPhos, SPhos, BINAP (2-10 mol%) | Bulky, electron-rich ligands accelerate the reaction and improve yields.[10] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Essential for the deprotonation step of the catalytic cycle. Strong, non-nucleophilic bases are preferred.[12] |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required to prevent catalyst deactivation. |

| Temperature | 80 - 110 °C | Common temperature range for Buchwald-Hartwig couplings. |

Purification and Characterization

Independent of the synthetic route chosen, the final product requires rigorous purification and characterization to ensure it meets the standards for use in research and drug development.

Purification

-

Work-up : The initial work-up is designed to remove the bulk of inorganic salts, the solvent, and any water-soluble impurities.

-

Chromatography : Flash column chromatography is the standard method for purifying the crude product. A gradient of ethyl acetate in hexanes is typically effective at separating the product from unreacted starting materials and non-polar byproducts.

Analytical Characterization

The identity and purity of the final compound, this compound (C₁₁H₉FN₂O, MW: 204.20 g/mol ), should be confirmed by standard analytical techniques.[13][14]

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the acetyl methyl group (singlet, ~2.6 ppm), and aromatic and pyrazole protons in the 7-8.5 ppm region. Coupling between the fluorine and adjacent protons (³JHF, ⁴JHF) will be observable.

-

¹³C NMR : The carbon spectrum will confirm the presence of 11 unique carbons, including the carbonyl carbon (~195 ppm) and carbons coupled to the fluorine atom, which will appear as doublets.

-

¹⁹F NMR : A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 205.07, confirming the molecular weight.

-

Purity Analysis (HPLC) : Purity should be assessed by HPLC, with a target purity of >98% for most research applications.

Conclusion and Pathway Comparison

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig Amination represent robust and viable pathways for the synthesis of this compound.

| Feature | SNAr Pathway | Buchwald-Hartwig Pathway |

| Cost | Generally lower (no metal catalyst/ligand). | Higher due to palladium catalyst and specialized ligands. |

| Simplicity | Operationally simpler, fewer reagents. | Requires inert atmosphere and specialized reagents. |

| Scope | Limited by the need for strong electronic activation. | Broader substrate scope and functional group tolerance. |

| Environmental | Avoids heavy metal waste. | Generates palladium waste requiring remediation.[11] |

The choice of method will depend on factors such as the cost and availability of starting materials, the required scale of the synthesis, and the technical capabilities of the laboratory. For large-scale industrial production, the SNAr route is often more economically favorable, while the Buchwald-Hartwig amination offers greater flexibility and reliability for laboratory-scale synthesis and library generation.

References

-

Synthesis, In-vivo and In-silico anti-inflammatory studies of substituted fluoro pyrazole. (2025). ResearchGate. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Twist, C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Science.gov. (n.d.). nucleophilic aromatic substitution: Topics. [Link]

-

RJPT. (n.d.). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. [Link]

-

Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

Sources

- 1. 3’-Fluoro-4’-(1-pyrazolyl)acetophenone [myskinrecipes.com]

- 2. 3’-Fluoro-4’-(1-pyrazolyl)acetophenone [myskinrecipes.com]

- 3. New Project | Virtual tour generated by Panotour [in.bgu.ac.il]

- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 3'-Fluoro-4'-(1H-pyrazol-1-yl)acetophenone | 1152964-31-2 [chemicalbook.com]

- 14. 1152964-31-2|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 3'-Fluoro-4'-(1-pyrazolyl)acetophenone: Synthesis, Properties, and Applications in Modern Drug Discovery

Foreword: The Strategic Value of Fluorinated Pyrazole Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and heterocyclic moieties into molecular scaffolds is a cornerstone of rational drug design. Fluorine, with its unique electronic properties, can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[1] Simultaneously, the pyrazole nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" due to its versatile biological activities, including anti-inflammatory, kinase inhibitory, and antimicrobial properties.[2] The convergence of these two powerful medicinal chemistry motifs in a single molecular entity, such as 3'-Fluoro-4'-(1-pyrazolyl)acetophenone, presents a compelling starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications, offering researchers and drug development professionals a foundational understanding of its significance.

I. Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively approached through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds, a critical step in the assembly of a vast array of pharmaceuticals. The choice of this synthetic route is predicated on its high efficiency, functional group tolerance, and well-understood mechanism.

The logical starting materials for this synthesis are 3',4'-difluoroacetophenone and pyrazole. The differential reactivity of the two fluorine atoms on the acetophenone ring is the key to the regioselectivity of this reaction. The fluorine atom at the 4'-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing acetyl group, making it the more likely site for the coupling reaction.

Proposed Synthetic Workflow:

The proposed synthesis involves the following key transformations:

-

Preparation of the Palladium Catalyst System: A palladium(II) precatalyst, such as palladium(II) acetate, is combined with a suitable phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For this transformation, a bulky, electron-rich ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent candidate due to its proven efficacy in C-N cross-coupling reactions.

-

Buchwald-Hartwig Amination: The 3',4'-difluoroacetophenone and pyrazole are reacted in the presence of the palladium catalyst system and a strong base, such as sodium tert-butoxide. The base is essential for the deprotonation of pyrazole, forming the nucleophilic pyrazolide anion. The reaction is typically carried out in an inert solvent, such as toluene or dioxane, at elevated temperatures to ensure a reasonable reaction rate.

-

Workup and Purification: Following the completion of the reaction, an aqueous workup is performed to remove inorganic salts and other water-soluble impurities. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: A flowchart illustrating the key steps in the proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Materials:

-

3',4'-Difluoroacetophenone (1.0 eq)

-

Pyrazole (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

XPhos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu, 1.5 eq)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).

-

Add anhydrous toluene to the flask, followed by 3',4'-difluoroacetophenone (1.0 eq), pyrazole (1.2 eq), and sodium tert-butoxide (1.5 eq).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

II. Physicochemical and Spectroscopic Characterization

The successful synthesis of this compound must be confirmed by a suite of analytical techniques. While experimental data for this specific molecule is not widely available in the public domain, we can predict its characteristic properties based on closely related analogs.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₉FN₂O |

| Molecular Weight | 204.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 110-120 °C |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.20-8.10 (m, 2H, Ar-H), 7.95 (d, J = 2.0 Hz, 1H, pyrazole-H), 7.80-7.70 (m, 1H, Ar-H), 7.75 (d, J = 1.5 Hz, 1H, pyrazole-H), 6.50 (t, J = 2.0 Hz, 1H, pyrazole-H), 2.65 (s, 3H, -COCH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 196.0 (C=O), 160.0 (d, J = 250 Hz, C-F), 142.0, 131.0, 129.0, 128.0 (d, J = 5 Hz), 125.0 (d, J = 15 Hz), 118.0 (d, J = 25 Hz), 108.0, 26.5 (-COCH₃) |

| IR (KBr, cm⁻¹) | ~3100 (Ar-H stretch), ~1680 (C=O stretch), ~1600, 1500 (Ar C=C stretch), ~1250 (C-F stretch) |

| Mass Spectrometry (ESI+) | m/z 205.07 [M+H]⁺ |

III. Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the acetyl group provides a convenient handle for further chemical modifications, such as aldol condensations to form chalcones, or reductions to the corresponding alcohol.

As a Precursor to Bioactive Molecules:

-

Kinase Inhibitors: Many kinase inhibitors feature a pyrazole core. The this compound scaffold could be elaborated to target a variety of kinases implicated in cancer and inflammatory diseases. For instance, derivatives could be designed to interact with the ATP-binding site of kinases like Aurora kinase or p38 MAP kinase.[3]

-

Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors. This scaffold could be used to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

-

Agrochemicals: The pyrazole ring is also a common feature in modern fungicides and insecticides. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with enhanced potency and selectivity.

Diagram of Potential Derivatization Pathways:

Caption: Potential synthetic transformations of this compound to generate diverse bioactive molecules.

IV. Conclusion and Future Perspectives

This compound represents a strategically designed molecular scaffold that holds considerable promise for the fields of medicinal chemistry and drug discovery. Its synthesis, achievable through robust and scalable methods like the Buchwald-Hartwig amination, provides a reliable source of this valuable building block. The convergence of a fluorinated phenyl ring and a pyrazole moiety within a single, easily derivatizable structure opens up a multitude of avenues for the creation of novel compounds with potentially enhanced biological activity and pharmacokinetic properties. Further exploration of the synthetic utility of this compound and the biological evaluation of its derivatives are warranted and are anticipated to lead to the discovery of new therapeutic agents and research tools.

V. References

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. (2011). Journal of Organic Chemistry. [Link]

-

Synthesis, In- vivo and In-silico anti-inflammatory studies of substituted fluoro pyrazole. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]

-

Recent applications of pyrazole and its substituted analogs. (2016). Journal of the Indian Chemical Society. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc. [Link]

-

Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). (2024). Kanya Journal. [Link]

-

Current status of pyrazole and its biological activities. (2015). Indian Journal of Pharmaceutical Sciences. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2019). Journal of Drug Delivery and Therapeutics. [Link]

-

The Chemistry Behind 3'-Fluoroacetophenone: Synthesis and Applications. (2023). Acme Organics. [Link]

-

Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (2006). Journal of Medicinal Chemistry. [Link]

Sources

The Emergence of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone as a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole Moiety

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous biologically active compounds.[1] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.[2] These features have led to the development of a wide array of drugs and clinical candidates targeting diverse pathologies, including cancer, inflammation, and infectious diseases.[3] Within this broad class of compounds, 3'-Fluoro-4'-(1-pyrazolyl)acetophenone has emerged as a particularly valuable starting material for the synthesis of novel kinase inhibitors and other targeted therapeutics.[4] The strategic placement of the fluoro and pyrazolyl groups on the acetophenone core provides a synthetically versatile platform for generating libraries of derivatives with finely tuned pharmacological properties. This guide provides a comprehensive overview of the synthesis, derivatization, and biological significance of this important scaffold.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the aromatic ring by the acetyl group and the inherent reactivity of fluorinated benzene derivatives. The starting material, 3',4'-difluoroacetophenone, is commercially available and serves as an excellent substrate for this transformation.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate (K2CO3) is selected as a mild inorganic base.[5] Its primary role is to deprotonate the N-H of pyrazole, generating the pyrazolate anion, which is a more potent nucleophile. Stronger bases could lead to side reactions involving the acetyl group.

-

Solvent Selection: N,N-Dimethylformamide (DMF) is an ideal solvent for this reaction. As a polar aprotic solvent, it effectively solvates the potassium cations, leaving the pyrazolate anion relatively "naked" and highly reactive. Its high boiling point also allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

-

Reaction Temperature: An elevated temperature (typically 100-120 °C) is employed to overcome the activation energy of the SNAr reaction. The fluorine atom para to the electron-withdrawing acetyl group is highly activated towards nucleophilic displacement, while the fluorine at the meta position is less reactive, ensuring regioselectivity.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3',4'-difluoroacetophenone (1.0 eq), pyrazole (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3',4'-difluoroacetophenone.

-

Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Caption: Synthetic workflow for this compound.

Part 2: Derivatization Strategies for Library Synthesis

The this compound core is readily amenable to a variety of chemical transformations to generate a diverse library of derivatives. A particularly effective strategy involves leveraging the reactivity of the acetyl group to form chalcone intermediates, which can then be cyclized to yield novel heterocyclic systems.[6]

Chalcone Synthesis via Claisen-Schmidt Condensation:

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds by reacting an aldehyde with a ketone in the presence of a base.[7] In this context, this compound serves as the ketone component, and a diverse range of aromatic or heteroaromatic aldehydes can be employed to introduce structural diversity.

Experimental Protocol: Synthesis of a Chalcone Derivative

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a selected aromatic aldehyde (1.1 eq) in ethanol.

-

Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 20% w/v) dropwise at room temperature.

-

Reaction Execution: Continue stirring at room temperature for 4-8 hours. The formation of a precipitate often indicates product formation.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up:

-

Pour the reaction mixture into ice-cold water.

-

If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

-

If no precipitate forms, neutralize the mixture with dilute HCl and extract with a suitable organic solvent.

-

-

Purification: Recrystallize the crude chalcone from ethanol or another suitable solvent system.

Cyclization to Pyrazoline Derivatives:

The resulting α,β-unsaturated chalcone is an excellent Michael acceptor and can undergo a cyclocondensation reaction with hydrazine or its derivatives to form pyrazolines, a class of compounds with a broad spectrum of biological activities.[8]

Experimental Protocol: Synthesis of a Pyrazoline Derivative from a Chalcone

-

Reagent Preparation: Dissolve the chalcone derivative (1.0 eq) in glacial acetic acid or ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the solution.

-

Reaction Execution: Reflux the reaction mixture for 6-12 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and dry.

-

-

Purification: Recrystallize the crude pyrazoline from a suitable solvent.

Caption: General derivatization workflow via chalcone and pyrazoline synthesis.

Part 3: Biological Significance and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways and are often dysregulated in cancer. The pyrazole moiety frequently acts as a hinge-binder in the ATP-binding pocket of kinases, while the substituted phenyl ring can be modified to achieve potency and selectivity.

Targeting Kinase Pathways in Cancer:

Protein kinases, such as B-Raf and Aurora kinases, are key targets in oncology.[4][9] B-Raf is a component of the MAPK/ERK signaling pathway that controls cell proliferation and survival. Mutations in the B-Raf gene are common in several cancers, including melanoma and lung cancer. Aurora kinases are essential for cell division, and their overexpression is linked to aneuploidy and tumorigenesis. The development of small molecule inhibitors that can selectively target these kinases is a major focus of cancer drug discovery.

Caption: Inhibition of the B-Raf signaling pathway by a pyrazole derivative.

Structure-Activity Relationship (SAR) Insights:

While a systematic SAR study starting from this compound is not yet published, analysis of structurally related pyrazole-chalcone and pyrazoline derivatives allows for the extrapolation of key trends. The following table summarizes the cytotoxic activity of representative compounds against various cancer cell lines.

| Compound ID | Core Structure | R Group (from Aldehyde) | Target Cell Line | IC50 (µM) | Reference |

| PY7 | Chalcone-Pyrazoline | 4-Nitrophenyl | A549 (Lung) | 6.45 | [4] |

| 7d | Pyrazolyl-Chalcone | (Structure specified in source) | MCF7 (Breast) | 42.6 | [10] |

| 9e | Pyrazolyl-Chalcone | (Structure specified in source) | PACA2 (Pancreatic) | 27.6 | [10] |

Key SAR Observations:

-

Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a nitro group at the para-position of the phenyl ring (as in compound PY7 ), significantly enhances cytotoxic activity.[4] This suggests that this region of the molecule may be involved in interactions with a positively charged or polar pocket in the target protein.

-

Heteroaromatic Moieties: The introduction of different heteroaromatic rings via the aldehyde in the chalcone synthesis allows for probing various regions of the kinase binding site and can influence selectivity and potency.

-

Fluorine Atom: The 3'-fluoro substituent on the core acetophenone ring is a known bioisostere for a hydrogen atom but possesses unique electronic properties. It can enhance binding affinity through favorable interactions with the target protein and can also improve metabolic stability by blocking potential sites of oxidation.

Conclusion and Future Directions

This compound is a highly valuable and strategically designed scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its synthesis is straightforward, and the core structure offers multiple points for chemical modification, enabling the generation of large and diverse compound libraries. The derivatization strategy through chalcone and pyrazoline intermediates is a proven and effective approach for exploring structure-activity relationships. Future work in this area should focus on the systematic exploration of substitutions on both the pyrazole and the acetophenone rings to develop highly potent and selective inhibitors for clinically relevant targets. The promising anticancer activities observed in related pyrazole-chalcone hybrids underscore the potential of derivatives from this core to yield next-generation targeted therapies.

References

-

Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential. (2025). Future Medicinal Chemistry. [Link]

-

An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. (n.d.). Bentham Science. [Link]

-

Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). RSC Advances. [Link]

-

Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2018). Research Journal of Pharmacy and Technology. [Link]

-

Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). RSC Advances. [Link]

-

Novel pyrazole derivatives from N-substituted pyridinyl chalcones as anticancer agents: Synthesis and biological evaluation studies. (2025). AIP Conference Proceedings. [Link]

-

Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. (n.d.). Scribd. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. [Link]

-

1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. (2013). Indian Journal of Heterocyclic Chemistry. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules. [Link]

-

1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ARKIVOC. [Link]

-

1-[3,5-Bis(4-fluoro-phen-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes. (2020). Organic & Biomolecular Chemistry. [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). Molecules. [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2022). Molbank. [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. [Link]

-

Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

-

ChemInform Abstract: Potassium Carbonate-Mediated Efficient and Convenient Synthesis of 3-Methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones. (2014). ChemInform. [Link]

-

Synthesis of 4-Phenyl-4,5-dihydropyranopyrazolone Derivatives with Activated Potassium Carbonate. (2021). Polycyclic Aromatic Compounds. [Link]

-

Polyfunctional Pyrazoles. 9*. Synthesis of 1-Alkyl(Aryl)-3-[4-(Hydroxymethyl)-1Н-Pyrazol-3-Yl]UReas. (2018). Chemistry of Heterocyclic Compounds. [Link]

-

ChemInform Abstract: Polyfunctional Pyrazoles. Part 5. Preparative Synthesis of 1-Aryl-4-formylpyrazole-3-carboxylic Acids. (2010). ChemInform. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. rjptonline.org [rjptonline.org]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone in different solvents

An In-Depth Technical Guide to the Solubility of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of this compound. As a fluorinated pyrazole derivative, this compound holds significant interest in medicinal chemistry as a building block for bioactive molecules.[1][2] Understanding its solubility is paramount for applications ranging from reaction chemistry to formulation development and biopharmaceutical evaluation. This document outlines the theoretical principles governing solubility, presents a detailed, self-validating experimental protocol for its determination using the shake-flask method, and provides a template for data presentation and analysis. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction: The Significance of this compound

This compound is a heterocyclic ketone containing both a fluorine atom and a pyrazole ring.[3] Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] The inclusion of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[1]

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physical property that influences its behavior throughout the drug development lifecycle. It impacts reaction kinetics in synthesis, dictates purification and crystallization methods, and is a key determinant of a drug's absorption and bioavailability.[6][7] Therefore, a thorough characterization of the solubility of this compound in various solvent systems is essential for its effective utilization.

Physicochemical Profile

Understanding the inherent properties of the solute is the first step in predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₁₁H₉FN₂O | [3] |

| Molecular Weight | 204.20 g/mol | [3] |

| Appearance | Solid (assumed at room temp.) | General chemical knowledge |

| CAS Number | 1152964-31-2 | [8] |

| Structure | ||

The structure reveals a moderately polar molecule. The ketone and pyrazole moieties can act as hydrogen bond acceptors, while the aromatic rings contribute to its hydrophobic character. The fluorine atom further influences electronic distribution and potential intermolecular interactions.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a foundational, qualitative prediction.[9] For a quantitative understanding, several factors must be considered:

-

Polarity: The solubility will be highest in solvents with a polarity similar to the solute.[9] Given its structure, this compound is expected to have moderate solubility in polar aprotic solvents and lower solubility in highly polar protic solvents (like water) and non-polar solvents (like hexane).

-

Temperature: For most solids dissolving in liquids, the dissolution process is endothermic, meaning solubility increases with temperature.[9][10] This is because higher temperatures provide the kinetic energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces between solvent molecules.[11]

-

pH (for Aqueous Solubility): The pyrazole ring contains nitrogen atoms, one of which is basic in nature.[5] Therefore, in acidic aqueous solutions, the pyrazole ring can be protonated, forming a more polar, water-soluble salt. This suggests that the aqueous solubility of this compound will be pH-dependent, increasing as the pH drops below the pKa of the conjugate acid.[9][12]

-

Molecular Size and Shape: Larger molecules generally have lower solubility as they require more energy to be solvated.[7][11] The planar nature of the aromatic and pyrazole rings may facilitate crystal packing, potentially leading to lower solubility that must be overcome by strong solute-solvent interactions.

Experimental Methodology for Solubility Determination